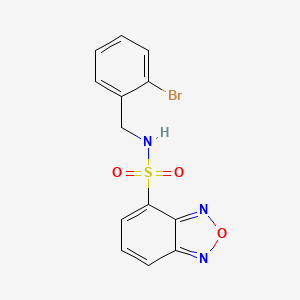![molecular formula C21H18N2O3S2 B4185480 N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4185480.png)
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylthio)acetamide
Descripción general
Descripción
N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylthio)acetamide, commonly known as Compound 1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thieno[2,3-d]pyrimidine derivatives and has been shown to exhibit potent inhibitory activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of Compound 1 is not fully understood, but it is believed to involve the inhibition of protein kinases that play a role in cancer cell proliferation and survival. Specifically, Compound 1 has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
Compound 1 has been shown to induce apoptosis in cancer cells, which is associated with the activation of caspases, a family of enzymes that play a key role in programmed cell death. In addition, Compound 1 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Furthermore, Compound 1 has been shown to inhibit the growth of cancer cells in animal models, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Compound 1 is its potent inhibitory activity against cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of Compound 1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of Compound 1 is not fully understood, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of Compound 1. One direction is to investigate its potential as a therapeutic agent for other types of cancer, such as pancreatic cancer and ovarian cancer. Another direction is to optimize its solubility and bioavailability, which could improve its efficacy in vivo. Furthermore, the mechanism of action of Compound 1 could be further elucidated through structural and biochemical studies, which could provide insights into its potential as a therapeutic agent. Finally, the development of analogs of Compound 1 could lead to the identification of more potent and selective inhibitors of cancer cell proliferation and survival.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent inhibitory activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, Compound 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-25-18-9-8-14(10-19(18)26-2)17-12-28-21(16(17)11-22)23-20(24)13-27-15-6-4-3-5-7-15/h3-10,12H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLWZYLHTWPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C#N)NC(=O)CSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4185399.png)
![methyl 4-(3-methylphenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4185406.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide](/img/structure/B4185417.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4185432.png)
![N-[4-(anilinosulfonyl)phenyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4185433.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-methylindoline](/img/structure/B4185439.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4185447.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4185474.png)

![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4185488.png)
![2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4185489.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4185502.png)